2-((1-Methylpiperidin-4-yl)oxy)acetic acid
Overview
Description
2-((1-Methylpiperidin-4-yl)oxy)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylpiperidin-4-yl)oxy)acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives. One common method includes the reaction of 1-methyl-4-piperidinol with chloroacetic acid under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methylpiperidin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-((1-Methylpiperidin-4-yl)oxy)acetic acid has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-((1-Methylpiperidin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The piperidine moiety can interact with biological receptors, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine widely used in organic synthesis and pharmaceuticals.
1-Methyl-4-piperidinol: A derivative of piperidine with a hydroxyl group, used as an intermediate in the synthesis of various compounds.
4-(1-Methyl-piperidin-4-yloxy)-benzoic acid: A related compound with a benzoic acid moiety, used in medicinal chemistry.
Uniqueness
2-((1-Methylpiperidin-4-yl)oxy)acetic acid is unique due to its specific structure, which combines the piperidine ring with an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9-4-2-7(3-5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUCJHAVODJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268683 | |
Record name | 2-[(1-Methyl-4-piperidinyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225227-25-7 | |
Record name | 2-[(1-Methyl-4-piperidinyl)oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225227-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1-Methyl-4-piperidinyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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